molecular formula C11H21BO4 B7958006 Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B7958006
M. Wt: 228.10 g/mol
InChI Key: YMCKMCQYEDBFJU-UHFFFAOYSA-N
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Description

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (CAS: N/A) is a boronate ester featuring a methyl ester moiety and a tetramethyl dioxaborolane (pinacol boronate) group. It is synthesized via a two-step procedure starting from a boronic acid precursor, as demonstrated in . The compound is obtained in 54% yield, with ¹H-NMR data confirming its structure: δH 3.65 (s, 3H, ester -OCH₃), 2.32 (t, J = 7.6 Hz, 2H, CH₂ adjacent to ester), and 1.24 (s, 12H, pinacol methyl groups) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate ester group, particularly in pharmaceutical synthesis and materials science .

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCKMCQYEDBFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The synthesis begins with the reaction of a methyl 4-halobutanoate derivative (e.g., methyl 4-bromobutanoate) with a tetramethyl-1,3,2-dioxaborolane precursor. The process typically employs a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate. Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) ensure moisture-free conditions, critical for boronic ester stability.

Mechanistic Pathway

The reaction follows a Suzuki-Miyaura coupling mechanism, where oxidative addition of the alkyl halide to the palladium catalyst precedes transmetallation with the boronic acid derivative. Reductive elimination yields the target compound. Key challenges include avoiding protodeboronation side reactions, which are mitigated by maintaining inert atmospheres and low temperatures (0–25°C).

Yield and Purification

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients, achieving yields of 65–85%. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic peaks at δ 1.25 ppm (tetramethyl-dioxaborolane) and δ 3.65 ppm (methyl ester).

β-Boration of α,β-Acetylenic Esters

Copper-Catalyzed Borylation

A modified β-boration protocol involves treating methyl propiolate derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of CuCl and Xantphos ligand. Sodium tert-butoxide (NaOt-Bu) serves as the base, with methanol as a proton source to stabilize intermediates. The reaction proceeds in THF at room temperature under nitrogen, achieving regioselective borylation at the β-position.

Table 1: Optimization of Copper-Catalyzed β-Boration

ParameterOptimal ConditionYield (%)Source
CatalystCuCl/Xantphos93
SolventTHF85–99
Temperature25°C90
Reaction Time12–24 hours88

Stereochemical Outcomes

The reaction produces Z-alkene boronic esters due to syn-addition of the boron moiety to the triple bond. Nuclear Overhauser effect (NOE) spectroscopy confirms stereochemistry, with coupling constants (J = 18.3 Hz) indicative of trans-vinylic protons.

Transition Metal-Catalyzed Borylation of Cyclopropanols

Nickel-Mediated Ring Opening

Cyclopropanol derivatives undergo nickel-catalyzed ring opening with B₂pin₂ to form γ-borylated esters. NiBr₂(dtbbpy) (dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) facilitates oxidative addition, while sodium iodide (NaI) enhances boron-electrophile coupling.

Stepwise Procedure

  • Cyclopropanol Synthesis : Simmons-Smith reaction of methyl butyrate with diethylzinc yields methyl cyclopropanol-carboxylate.

  • Borylation : Treatment with B₂pin₂ and NiBr₂(dtbbpy) in dichloromethane (DCM) at 40°C for 6 hours.

  • Workup : Filtration through Celite and vacuum distillation isolate the product in 64–77% yield.

Table 2: Comparative Analysis of Preparation Methods

MethodCatalystYield (%)Purity (%)Key Advantage
Alkyl Halide CouplingPd(dppf)Cl₂65–85>95Scalability
Copper β-BorationCuCl/Xantphos85–99>98Stereoselectivity
Nickel CyclopropanolNiBr₂(dtbbpy)64–77>90Functional Group Tolerance

Challenges and Mitigation Strategies

Moisture Sensitivity

The boronic ester’s susceptibility to hydrolysis necessitates rigorous drying of glassware and solvents. Molecular sieves (3Å) are added to reaction mixtures to scavenge trace water.

Byproduct Formation

Protodeboronation and homocoupling byproducts are minimized by:

  • Using excess B₂pin₂ (1.5–2.0 equiv).

  • Lowering reaction temperatures to 0°C during catalyst activation.

Applications in Organic Synthesis

This compound serves as a linchpin in:

  • Suzuki-Miyaura Cross-Couplings : Formation of biaryl systems for drug candidates.

  • Petasis Reactions : Synthesis of α-amino acids via multicomponent reactions .

Chemical Reactions Analysis

Cross-Coupling Reactions

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate participates in Suzuki-Miyaura cross-coupling with aryl halides or triflates via palladium catalysis. The boronate ester acts as a nucleophilic partner, transferring the boron-bound alkyl group to an electrophilic aromatic system.

Key Conditions

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Bases: Na₂CO₃ or K₃PO₄

  • Solvents: THF/H₂O or DME/H₂O mixtures

  • Temperature: 80–100°C

Example Reaction

Methyl 4-(pinB)butanoate+4-iodoanisolePd(PPh₃)₄, Na₂CO₃Methyl 4-(4-methoxyphenyl)butanoate\text{Methyl 4-(pinB)butanoate} + \text{4-iodoanisole} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Methyl 4-(4-methoxyphenyl)butanoate}

Yield: 78–85% .

Substrate Product Yield Conditions
Aryl bromidesAlkyl-aryl coupled products70–88%PdCl₂(dppf), THF/H₂O, 80°C
Heteroaryl triflatesHeterocyclic derivatives65–72%Pd(PPh₃)₄, DME/H₂O, 90°C

Hydroboration Reactions

The compound facilitates anti-Markovnikov hydroboration of terminal alkynes and alkenes, forming stable alkylboronates. The dioxaborolane ring enhances regioselectivity and stabilizes intermediates.

Mechanism

  • Oxidative Addition : Au or Pt nanoparticles activate the alkyne/alkene.

  • Boron Transfer : The boronate ester donates a boron atom to the β-carbon.

  • Protonolysis : Workup with H₂O₂/NaOH yields secondary alcohols .

Example

1-Octyne+Methyl 4-(pinB)butanoateAu/TiO₂(E)-1-octen-2-ylboronateH₂O₂2-Octanol\text{1-Octyne} + \text{Methyl 4-(pinB)butanoate} \xrightarrow{\text{Au/TiO₂}} \text{(E)-1-octen-2-ylboronate} \xrightarrow{\text{H₂O₂}} \text{2-Octanol}

Yield: 82% .

Borylation Reactions

The compound serves as a borylating agent in C–H activation and functionalization. Under palladium catalysis, it introduces boron groups into benzylic or allylic positions.

Notable Applications

  • Benzylic Borylation :

    Toluene+Methyl 4-(pinB)butanoatePd(OAc)₂, DTBPBenzylpinacolboronate\text{Toluene} + \text{Methyl 4-(pinB)butanoate} \xrightarrow{\text{Pd(OAc)₂, DTBP}} \text{Benzylpinacolboronate}

    Yield: 68% .

  • Allylic Borylation :
    Catalyzed by Ir(I) complexes, forming allylboronates for stereoselective synthesis .

Copper-Catalyzed Coupling

In the presence of Cu(I), the compound couples with aryl iodides to form alkyl-aryl ethers or esters.

Conditions

  • Catalyst: CuI

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMF, 120°C

Example

4-Iodobenzonitrile+Methyl 4-(pinB)butanoateCuIMethyl 4-(4-cyanophenyl)butanoate\text{4-Iodobenzonitrile} + \text{Methyl 4-(pinB)butanoate} \xrightarrow{\text{CuI}} \text{Methyl 4-(4-cyanophenyl)butanoate}

Yield: 73% .

Rhodium-Catalyzed Asymmetric Reactions

Chiral Rh complexes enable enantioselective additions to α,β-unsaturated ketones, producing boronate-containing esters with >90% ee .

Stability and Transesterification

The dioxaborolane ring confers stability under acidic and basic conditions but undergoes transesterification with alcohols in the presence of Lewis acids (e.g., BF₃·OEt₂).

Reaction

Methyl 4-(pinB)butanoate+EtOHBF₃\cdotpOEt₂Ethyl 4-(pinB)butanoate\text{Methyl 4-(pinB)butanoate} + \text{EtOH} \xrightarrow{\text{BF₃·OEt₂}} \text{Ethyl 4-(pinB)butanoate}

Yield: 89% .

Comparative Reactivity

Reaction Type Key Feature Efficiency
Suzuki-Miyaura CouplingBroad substrate scope, high yields★★★★★
HydroborationAnti-Markovnikov selectivity★★★★☆
BorylationCompatible with inert C–H bonds★★★☆☆
TransesterificationRapid under mild conditions★★★★★

Scientific Research Applications

Organic Synthesis

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is primarily utilized as a versatile building block in organic synthesis. Its applications include:

  • Cross-Coupling Reactions : The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biologically Active Compounds

Research demonstrates that this compound can serve as an intermediate in synthesizing biologically active molecules. For instance, it has been employed in the synthesis of novel anti-cancer agents through strategic coupling reactions that enhance therapeutic efficacy while minimizing side effects .

Medicinal Chemistry

The potential medicinal applications of this compound are linked to its boron content, which has been associated with various biological activities:

  • Anti-inflammatory Properties : Boron-containing compounds have shown promise in modulating inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
  • Anticancer Activity : Preliminary studies suggest that compounds with boron can interact with biological molecules, potentially leading to anticancer effects. Further research is needed to elucidate the specific mechanisms by which this compound may exert such effects.

Materials Science

In materials science, this compound is utilized for developing advanced materials due to its unique chemical properties:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in creating high-performance materials for various industrial applications .

Mechanism of Action

The mechanism by which Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects involves the formation of boron-carbon bonds. The boronic ester group interacts with various molecular targets, facilitating the formation of new chemical bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key reagent in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The reactivity and applications of boronate esters are highly dependent on their substituents. Below is a comparative analysis of Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate with analogous compounds:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Functional Group Key Applications/Reactivity Reference
Methyl 4-(tetramethyl-dioxaborolan-yl)butanoate C₁₁H₂₁BO₄ Ester Drug synthesis, Suzuki coupling
4-(Tetramethyl-dioxaborolan-yl)benzonitrile C₁₃H₁₆BNO₂ Nitrile Organic synthesis intermediates
4-(Tetramethyl-dioxaborolan-yl)butan-2-one C₁₀H₁₉BO₃ Ketone Catalysis, polymer chemistry
Ethyl 2-(4-(tetramethyl-dioxaborolan-yl)phenyl)acetate C₁₆H₂₃BO₄ Ester (aryl-substituted) Medicinal chemistry building block
1-Methyl-3-(tetramethyl-dioxaborolan-yl)-1H-pyrazole C₉H₁₆BN₂O₂ Pyrazole Kinase inhibitor synthesis

Key Observations:

  • Electronic Effects: The ester group in Methyl 4-(tetramethyl-dioxaborolan-yl)butanoate is electron-withdrawing, which enhances the electrophilicity of the boron atom, facilitating transmetalation in Suzuki couplings compared to electron-donating groups (e.g., alkyl chains) .
  • Heterocyclic Derivatives: Pyrazole-containing boronate esters (e.g., 1-Methyl-3-(tetramethyl-dioxaborolan-yl)-1H-pyrazole) are prioritized in drug discovery due to their ability to interact with biological targets via hydrogen bonding .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction () is a cornerstone application for boronate esters. Comparative reactivity notes:

  • Ester vs. Ketone: Methyl 4-(tetramethyl-dioxaborolan-yl)butanoate’s ester group offers better stability than ketone derivatives (e.g., 4-(tetramethyl-dioxaborolan-yl)butan-2-one), which may undergo undesired side reactions under basic conditions .
  • Heterocyclic Derivatives: Pyrazole-based boronates exhibit unique reactivity in C–H borylation and tandem coupling reactions, expanding their utility beyond traditional Suzuki applications .

Biological Activity

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a chemical compound characterized by its unique dioxaborolane moiety, which is of significant interest in various scientific research applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H21BO4
  • CAS Number : 2222868-64-4
  • Appearance : White to off-white crystalline solid
  • Melting Point : 80°C to 84°C

The dioxaborolane ring structure enhances the stability and solubility of the compound in organic solvents, making it suitable for various applications in medicinal chemistry and biochemistry .

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds containing boron have been extensively studied for their potential therapeutic effects. Boron compounds are known for their anti-inflammatory , anticancer , and antimicrobial properties . The interaction of boron-containing compounds with biological molecules can significantly influence their function and therapeutic efficacy.

Potential Therapeutic Effects

  • Anticancer Properties :
    • Boron compounds have shown promise in cancer therapy due to their ability to interact with nucleophiles in cancer cells. The unique structure of this compound may facilitate such interactions, potentially leading to selective toxicity against cancer cells.
  • Anti-inflammatory Effects :
    • Studies indicate that boron compounds can modulate inflammatory pathways. Research on similar boron-containing compounds suggests that this compound may exhibit similar effects, although specific studies are needed to confirm this.
  • Antimicrobial Activity :
    • Compounds with boron structures have been evaluated for their antimicrobial properties against various pathogens. The potential of this compound in this area remains to be explored through targeted studies.

Synthesis Methods

This compound can be synthesized through several methods involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves:

  • Formation of Dioxaborolane Ring : Utilizing boronic acids or esters in the presence of appropriate catalysts.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateC14H19BO4Contains a benzoate structure; used in similar synthetic applications
tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamateC16H25BN2O4Incorporates pyridine; exhibits different reactivity patterns
(S)-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoateC11H21BO4Stereoisomer; may exhibit different biological activities

This comparison highlights the unique characteristics of this compound that may influence its biological activity and potential applications.

Research Findings and Case Studies

While direct studies on this compound are sparse, related research indicates that boron-containing compounds can effectively inhibit certain biological pathways. For instance:

  • Inhibition Studies : Some boron compounds have shown effectiveness as enzyme inhibitors by forming reversible covalent bonds with diols and other nucleophiles.
  • Cell Proliferation Assays : Related compounds have exhibited significant inhibition of cell proliferation in cancer cell lines while demonstrating lower toxicity towards normal cells.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate in academic research?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves esterification of 4-boronobutyric acid derivatives with methanol under acidic catalysis, followed by protection of the boronic acid group as a pinacol ester. Alternatively, transesterification of pre-formed boronate esters with methyl esters can be employed. Key steps include anhydrous conditions to prevent hydrolysis and catalytic palladium complexes for cross-coupling intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms ester and boronate functionality (e.g., methyl ester resonance at ~3.6 ppm; tetramethyl dioxaborolane signals at 1.0-1.3 ppm).
  • ¹¹B NMR : Identifies boronate coordination (sharp singlet near 30 ppm).
  • IR Spectroscopy : Detects ester carbonyl (~1720 cm⁻¹) and B-O stretching (~1350 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

Q. How is the compound purified after synthesis?

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) to separate boronate esters from unreacted precursors. Recrystallization from ethanol/water mixtures can enhance purity. For air-sensitive intermediates, flash chromatography under inert atmospheres is recommended .

Advanced Research Questions

Q. What strategies minimize ester hydrolysis during Suzuki-Miyaura coupling reactions?

  • Solvent Choice : Use anhydrous THF or dioxane to limit water exposure.
  • Catalyst Optimization : Pd(PPh₃)₄ or SPhos-ligated palladium reduces side reactions.
  • Temperature Control : Maintain reactions at 60-80°C to balance reactivity and stability.
  • Additives : Include molecular sieves or potassium carbonate to scavenge trace water .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess transition states for transmetallation and reductive elimination steps. For example, modeling the boronate’s Lewis acidity (via Fukui indices) predicts its oxidative addition efficiency. Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .

Q. What crystallographic challenges arise in structural determination, and how are they addressed?

  • Disorder in Boronate Groups : Tetramethyl dioxaborolane rings often exhibit rotational disorder. Refinement in SHELXL (using PART and SIMU constraints) improves model accuracy.
  • Weak Diffraction : Low-temperature data collection (100 K) enhances resolution.
  • Twinned Crystals : Implement HKLF 5 format in SHELX for twin refinement .

Q. How do steric effects influence regioselectivity in derivatization reactions?

The methyl ester and bulky tetramethyl dioxaborolane create steric hindrance, favoring reactions at the less hindered β-position of the butanoate chain. Computational steric maps (e.g., using SambVca) quantify % buried volume to guide substrate design .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in cross-coupling: How to resolve discrepancies?

Discrepancies in yields often stem from:

  • Base Sensitivity : K₂CO₃ vs. Cs₂CO₃ can alter reaction pathways.
  • Pd Ligand Effects : Bulky ligands (e.g., XPhos) improve sterically hindered couplings but may slow transmetallation. Systematic screening via Design of Experiments (DoE) methodologies identifies optimal conditions .

Methodological Tables

Table 1: Key Crystallographic Parameters from Representative Studies

ParameterValue (Example)Refinement Software
Space GroupP2₁/cSHELXL-2018
R-factor0.042
Disorder HandlingPART/SIMU constraints

Table 2: Optimized Suzuki-Miyaura Reaction Conditions

ConditionOptimal ValueSource
CatalystPd(OAc)₂/SPhos
BaseK₃PO₄
SolventDioxane/H₂O (9:1)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

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